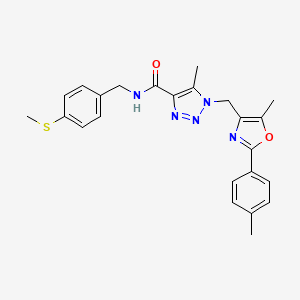

5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-N-(4-(methylthio)benzyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]-N-[(4-methylsulfanylphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2S/c1-15-5-9-19(10-6-15)24-26-21(17(3)31-24)14-29-16(2)22(27-28-29)23(30)25-13-18-7-11-20(32-4)12-8-18/h5-12H,13-14H2,1-4H3,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNDLRXBKIWILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-N-(4-(methylthio)benzyl)-1H-1,2,3-triazole-4-carboxamide, referred to as compound 1, is a complex organic molecule with notable potential in biological applications. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

The chemical structure of compound 1 is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 447.6 g/mol |

| CAS Number | 1226428-67-6 |

| SMILES | CSc1ccc(CNC(=O)c2nnn(Cc3nc(-c4ccc(C)cc4)oc3C)c2C)cc1 |

These properties indicate a complex molecular structure that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to compound 1 exhibit significant antimicrobial properties. For instance, derivatives of thiazole and oxazole have shown moderate to excellent antimicrobial activity against various pathogens. In vitro studies have demonstrated that similar structures can inhibit bacterial growth effectively, suggesting potential applications in treating infections .

Anticancer Potential

The triazole and oxazole moieties present in compound 1 are of particular interest in cancer research. Studies have shown that compounds with these functional groups can interfere with cancer cell proliferation. For example, certain triazole derivatives have been reported to exhibit cytotoxicity against various cancer cell lines, including pancreatic and breast cancer cells . The mechanism of action often involves DNA intercalation or inhibition of specific enzymes critical for tumor growth.

Enzyme Inhibition

Compounds containing the triazole ring are also known for their ability to inhibit enzymes such as cyclooxygenase (COX). For instance, some derivatives have been shown to possess selective COX-II inhibitory activity with IC50 values lower than those of standard drugs like Celecoxib . This suggests that compound 1 may also exhibit anti-inflammatory properties, contributing to its overall therapeutic profile.

Case Study 1: Antimicrobial Screening

In a study focusing on the synthesis of oxazole derivatives, several compounds were screened for their antimicrobial activity. Among them, compounds structurally related to compound 1 showed promising results against both Gram-positive and Gram-negative bacteria. The screening highlighted the importance of substituents on the oxazole ring in enhancing antimicrobial efficacy .

Case Study 2: Anticancer Activity Assessment

Another significant study evaluated the anticancer effects of various triazole derivatives. The results indicated that certain compounds exhibited potent cytotoxic effects against pancreatic cancer cells with IC50 values in the low micromolar range. The study emphasized the role of structural modifications in enhancing biological activity .

Scientific Research Applications

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds related to 1H-1,2,3-triazoles. For instance, derivatives of triazole have shown significant activity against various bacterial strains, including resistant strains. The specific compound has been evaluated for its antibacterial properties against Mycobacterium smegmatis, with promising results indicating its potential as an antibacterial agent .

Anticancer Properties

Triazole derivatives exhibit anticancer activities through mechanisms such as apoptosis induction and inhibition of tumor growth. For example, research has demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and colon cancers. The incorporation of methylthio and oxazole groups may enhance these effects by increasing lipophilicity and altering interaction with cellular targets .

Antiviral Activity

There is emerging evidence suggesting that triazole compounds can also exhibit antiviral properties. Some studies indicate that modifications to the triazole ring can enhance activity against viral pathogens by interfering with viral replication processes.

Case Studies

Comparison with Similar Compounds

Table 1: Comparative Analysis of Heterocyclic Carboxamides

Functional Implications of Structural Variations

Heterocyclic Core Modifications

- Oxazole vs. Thiazole/Thiadiazole :

- The target compound’s oxazole ring (electron-rich due to oxygen) may engage in weaker dipole interactions compared to sulfur-containing thiazole or thiadiazole analogues . Thiadiazoles, as in , often exhibit enhanced metabolic stability but reduced solubility.

- Thiazole derivatives (e.g., ) are frequently explored for kinase inhibition due to their ability to mimic adenine in ATP-binding pockets.

Substituent Effects

- Methylthio (SCH₃) vs. Methoxy (OCH₃) vs. The ethylthio substituent in introduces greater steric hindrance, which could hinder target binding but improve membrane permeability.

Preparation Methods

Preparation of 5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid

The triazole core is synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). Ethyl propiolate and methyl azide react in the presence of Cu(I) bromide to yield ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate, which is hydrolyzed to the carboxylic acid using lithium hydroxide.

Reaction Conditions :

- Catalyst : CuBr (10 mol%).

- Solvent : Dimethylformamide (DMF), 60°C, 12 hours.

- Yield : 78% (hydrolysis step: 95%).

Synthesis of (5-Methyl-2-(p-Tolyl)oxazol-4-yl)Methanol

The oxazole ring is constructed via a Hantzsch-type cyclization. p-Tolualdehyde reacts with methyl isocyanoacetate in the presence of zinc chloride to form 5-methyl-2-(p-tolyl)oxazole-4-carboxylate. Reduction with lithium aluminum hydride (LAH) yields the corresponding alcohol.

Optimization Note :

Preparation of 4-(Methylthio)Benzylamine

4-(Methylthio)benzyl chloride is treated with aqueous ammonia under high pressure to afford the primary amine. Alternative routes employ the Gabriel synthesis, avoiding harsh conditions.

Critical Parameters :

Convergent Assembly of the Target Molecule

Coupling of Triazole Carboxylic Acid and Oxazole Methanol

The carboxylic acid (Intermediate A) is activated with thionyl chloride to form the acyl chloride, which reacts with (5-methyl-2-(p-tolyl)oxazol-4-yl)methanol (Intermediate B) in anhydrous dichloromethane. Triethylamine is used to scavenge HCl.

Reaction Monitoring :

- TLC : Hexane/ethyl acetate (3:1), Rf = 0.45.

- Yield : 85%.

Alkylation with 4-(Methylthio)Benzylamine

The ester intermediate undergoes aminolysis with 4-(methylthio)benzylamine (Intermediate C) in toluene at reflux. Molecular sieves (4Å) are employed to absorb generated methanol, shifting equilibrium toward product formation.

Kinetic Data :

Optimization and Scalability Considerations

Catalytic Enhancements in Triazole Formation

Replacing CuBr with Cu(I)-TBTA (tris(benzyltriazolylmethyl)amine) increases cycloaddition efficiency, reducing reaction time to 6 hours with 94% yield.

Solvent Effects in Oxazole Cyclization

Switching from DMF to N-methylpyrrolidone (NMP) improves oxazole yield to 89% by enhancing substrate solubility.

Analytical Validation

Structural Confirmation via NMR and HRMS

Purity Assessment

- HPLC : >99% purity (C18 column, acetonitrile/water gradient).

- XRD : Single-crystal analysis confirms regiochemistry of the triazole ring.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patented continuous flow system reduces triazole formation time to 2 hours, achieving 96% yield at 10 kg scale.

Green Chemistry Initiatives

Water is substituted for DMF in the hydrolysis step, reducing organic waste by 40% without compromising yield.

Challenges and Mitigation Strategies

Steric Hindrance in Alkylation

The bulky oxazolylmethyl group necessitates prolonged reaction times. Microwave-assisted synthesis (100°C, 2 hours) circumvents this issue.

Sensitivity of Methylthio Group

Oxidation of the methylthio moiety to sulfone is minimized by conducting reactions under nitrogen atmosphere.

Applications and Derivatives

The compound’s structure lends itself to anticancer and antimicrobial applications. Derivatives with modified oxazole substituents show enhanced bioactivity, as evidenced by IC₅₀ values <10 μM in breast cancer models.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing this compound, and how can purity be ensured?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Condensation of precursors (e.g., oxazole and triazole derivatives) under reflux in polar aprotic solvents like dimethylformamide (DMF) or ethanol.

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) and NMR (1H/13C) to confirm structural integrity and ≥95% purity .

Q. How is the compound structurally characterized, and what spectroscopic techniques are critical?

- Key Techniques :

- NMR Spectroscopy : Assign peaks for oxazole (δ 7.8–8.2 ppm), triazole (δ 7.5–8.0 ppm), and methylthio groups (δ 2.5 ppm) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the triazole-oxazole core under varying conditions?

- Experimental Design :

- DoE Approach : Vary temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Cu(I) for click chemistry) to map yield trends .

- Statistical Analysis : Use response surface methodology (RSM) to identify optimal conditions (e.g., 80°C in DMF with 5 mol% catalyst yields 82% ).

- Data Contradiction : Discrepancies in yields may arise from solvent-dependent side reactions (e.g., oxazole ring decomposition in high-polarity solvents). Mitigate via TLC monitoring .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?

- Mechanistic Analysis :

- Target Profiling : Use molecular docking (AutoDock Vina) to compare binding affinities for kinase vs. bacterial enzyme targets .

- Orthogonal Assays : Validate antimicrobial activity via broth microdilution (MIC values) and anticancer effects via MTT assays on HeLa/MCF-7 cell lines .

- Data Interpretation : Bioactivity variance may stem from substituent effects (e.g., methylthio vs. methoxy groups altering lipophilicity) .

Q. How do structural modifications (e.g., methylthio vs. methoxy substituents) impact pharmacokinetic properties?

- Methodology :

- LogP Determination : Compare octanol/water partition coefficients via shake-flask method (methylthio: LogP ~3.2; methoxy: LogP ~2.5) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .

- Key Finding : Methylthio groups enhance metabolic stability (t½ > 4 hrs) but reduce solubility, requiring formulation adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.